molecular formula C11H16OSi B8486955 3'-Trimethylsilylacetophenone

3'-Trimethylsilylacetophenone

Cat. No.: B8486955
M. Wt: 192.33 g/mol
InChI Key: DSYJPVVMWAWYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Trimethylsilylacetophenone is an organosilicon derivative of acetophenone, characterized by a trimethylsilyl (-Si(CH₃)₃) group attached to the acetophenone moiety at the 3' position. This compound is synthetically valuable due to the unique steric and electronic properties imparted by the silyl group, which enhance its reactivity in organic transformations. A synthesis route described by Shudo and Koichi (2025) involves its use in preparing differentiation-inducing agents for neoplastic cells. The reaction with methyl 4-formylbenzoate in tetrahydrofuran (THF) and aqueous NaOH yields a product with a melting point of 179–180°C after recrystallization .

Properties

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

1-(3-trimethylsilylphenyl)ethanone

InChI

InChI=1S/C11H16OSi/c1-9(12)10-6-5-7-11(8-10)13(2,3)4/h5-8H,1-4H3

InChI Key

DSYJPVVMWAWYGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural and Functional Group Analysis

Key structural analogs include:

  • 3'-(Trifluoromethyl)acetophenone: Substituted with a trifluoromethyl (-CF₃) group at the 3' position.
  • 3'-Methoxyacetophenone: Features a methoxy (-OCH₃) group at the 3' position.
Table 1: Comparative Properties of Acetophenone Derivatives
Property 3'-Trimethylsilylacetophenone 3'-(Trifluoromethyl)acetophenone 3'-Methoxyacetophenone
Substituent -Si(CH₃)₃ -CF₃ -OCH₃
Electronic Effect Strongly electron-donating Electron-withdrawing Electron-donating
Lipophilicity (logP) High (~3.8, estimated) Moderate (~2.5, estimated) Moderate (~2.2)
Melting Point 179–180°C Data not available 34–36°C
Applications Neoplastic cell differentiation Pharmaceutical intermediates Flavor/fragrance industry

Research Findings and Trends

  • Thermal Stability: The trimethylsilyl group in this compound improves thermal stability compared to its methoxy and trifluoromethyl analogs, as evidenced by its higher melting point .
  • Solubility: The silyl derivative exhibits lower aqueous solubility than 3'-Methoxyacetophenone, aligning with its higher logP value.
  • Synthetic Challenges: While this compound requires anhydrous conditions for stability, 3'-Methoxyacetophenone is more tolerant to protic solvents .

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